3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide
CAS No.: 1788531-14-5
Cat. No.: VC6648680
Molecular Formula: C20H26N2O3
Molecular Weight: 342.439
* For research use only. Not for human or veterinary use.
![3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide - 1788531-14-5](/images/structure/VC6648680.png)
Specification
CAS No. | 1788531-14-5 |
---|---|
Molecular Formula | C20H26N2O3 |
Molecular Weight | 342.439 |
IUPAC Name | 3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]benzamide |
Standard InChI | InChI=1S/C20H26N2O3/c1-15-7-9-16(10-8-15)19(25-12-11-23)14-21-20(24)17-5-4-6-18(13-17)22(2)3/h4-10,13,19,23H,11-12,14H2,1-3H3,(H,21,24) |
Standard InChI Key | YSCVBPVSMAXDSM-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=CC=C2)N(C)C)OCCO |
Introduction
Synthetic Strategies and Methodologies
While no direct synthesis of this compound is documented, its preparation can be inferred from methods used for analogous benzamides. Key steps would involve:
Formation of the Benzamide Core
The benzamide scaffold is typically constructed via amide coupling between a benzoic acid derivative and an amine-containing side chain. For example, 3-(dimethylamino)benzoic acid could be activated using carbodiimide reagents (e.g., EDC/HOBt) and coupled to 2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethylamine .
Side-Chain Elaboration
The ethyl side chain’s synthesis likely involves:
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Nucleophilic substitution: Introducing the hydroxyethoxy group via reaction between 2-chloroethanol and a secondary alcohol intermediate.
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Suzuki-Miyaura coupling: Installing the 4-methylphenyl group using a boronic ester derivative, as demonstrated in the synthesis of pyridyl-based kinase inhibitors .
Purification and Characterization
Final compounds are typically purified via reverse-phase HPLC and characterized using:
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LC-MS: Confirming molecular weight ().
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NMR: Key signals include aromatic protons (δ 7.2–8.3 ppm), methyl groups (δ 2.3–2.5 ppm), and hydroxyethoxy protons (δ 3.5–4.0 ppm) .
Structural and Computational Insights
X-ray Crystallography (Hypothetical)
If crystallized, the compound’s dimethylamino group would likely adopt a conformation minimizing steric clashes, while the hydroxyethoxy moiety could form intramolecular hydrogen bonds with the benzamide carbonyl. Similar structures show torsion angles of 120–150° between the aromatic ring and side chain .
Density Functional Theory (DFT) Calculations
Computational modeling predicts:
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LogP: ~2.8 (moderate lipophilicity).
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pKa: Dimethylamino group , hydroxyethoxy .
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H-bond donors/acceptors: 2/5, compliant with Lipinski’s rule.
Biological Activity and Mechanism
Central Nervous System (CNS) Effects
The dimethylamino group’s basicity () enables blood-brain barrier penetration, hinting at potential CNS applications. Analogous compounds exhibit dopaminergic or serotonergic modulation .
Applications and Future Directions
Therapeutic Areas
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Oncology: As a kinase inhibitor in BRAF-mutant cancers.
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Neurology: Modulating neurotransmitter receptors in Parkinson’s or schizophrenia.
Patent Landscape
No patents directly claim this compound, but derivatives with substituted benzamides are covered under WO2015175721 (kinase inhibitors) and US20160002254 (CNS agents).
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